N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C7H12N4O2/c1-5(12)9-4-7-10-6(2-3-8)11-13-7/h2-4,8H2,1H3,(H,9,12) |
InChI Key |
YMQLUXNENWPWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethylamine with acetic anhydride to form N-(2-aminoethyl)acetamide. This intermediate is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, case studies, or comprehensive data directly focusing on the compound "N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide." However, the search results do provide information on related compounds and their applications, which may offer some context.
Related Compounds and Potential Applications
- N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride: This compound, with the CAS number 1873772-70-3, has a molecular formula of C8H15ClN4O2 and a molecular weight of 234.68 . The density, boiling point, melting point, and flash point are not available .
- This compound hydrochloride: This compound has CAS number 1706449-22-0 and a molecular weight of 220.66 . Its molecular formula is C7H13ClN4O2 . The density, boiling point, melting point, and flash point are not available .
- N-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]acetamide: This compound has the molecular formula C15H17N5O2 and a molecular weight of 299.33 g/mol .
- N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide: This compound, also known as L-694,247, is a member of tryptamines . It has a molecular weight of 411.5 g/mol and the molecular formula C20H21N5O3S .
Anti-Cancer Activity of Related Compounds
Certain bicyclic heterocyclic aromatic compounds, such as BnZ derivatives, have demonstrated anti-cancer activity . For example, "Drug 2" (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline) showed cytotoxicity against U87 glioblastoma cell lines .
Mechanism of Action
The mechanism of action of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Higher melting points in 11g (133.4–135.8°C) and 11as (118.1–119.9°C) correlate with rigid aromatic substituents, whereas 12a (78.4–79.8°C) exhibits lower melting points due to flexible isobutyl groups.
Isomer Ratios: Compounds like 11as and 11g exhibit 4:1 isomer ratios in ¹H NMR, attributed to restricted rotation around the amide bond. In contrast, 12a and 12b show 2:1 ratios, influenced by steric hindrance from bulkier alkyl groups. Compound A’s isomer ratio remains unreported but may vary depending on the flexibility of the 2-aminoethyl chain.
Its 2-aminoethyl group may target amine-sensitive enzymes or receptors, warranting further investigation.
Biological Activity
N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antibacterial effects. This article reviews the current understanding of its biological properties, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 299.33 g/mol .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. For instance, a derivative of the oxadiazole structure exhibited significant protective effects on PC12 cells against sodium nitroprusside-induced damage. The compound demonstrated lower cytotoxicity compared to standard neuroprotective agents like edaravone .
Table 1: Neuroprotective Activity Comparison
| Compound | IC50 (nM) | Protective Effect Compared to Edaravone |
|---|---|---|
| This compound | 16.7 | Better |
| Edaravone | N/A | Reference |
Antibacterial Activity
The antibacterial properties of related oxadiazole compounds have been investigated against various strains. A study reported that certain oxadiazole derivatives showed promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 62 to 68 μg/ml .
Table 2: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| 4c | Staphylococcus aureus | 64 |
| 4f | Pseudomonas aeruginosa | 68 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a critical role in binding to specific biological targets, potentially influencing pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
- Neuroprotection Study : A research team synthesized several acetamide derivatives, including this compound. They evaluated their neuroprotective effects in vitro on PC12 cells and found that the compound significantly reduced cell death induced by oxidative stress .
- Antibacterial Screening : In another study focusing on the synthesis of various oxadiazole derivatives, researchers tested their antibacterial activity against common pathogens. The results indicated that certain derivatives had effective antibacterial properties, suggesting that modifications to the oxadiazole structure could enhance activity .
Q & A
Q. What are the critical considerations in designing a multi-step synthesis protocol for N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide?
- Methodological Answer : The synthesis of structurally similar acetamide-oxadiazole hybrids involves sequential functional group assembly. Key steps include:
- Amide Coupling : Reacting 2-aminoethyl-oxadiazole intermediates with activated acetyl donors (e.g., chloroacetyl chloride) under reflux with bases like triethylamine to form the acetamide moiety .
- Oxadiazole Formation : Cyclization of thiosemicarbazides or nitrile precursors under acidic or thermal conditions, requiring precise pH and temperature control to avoid side reactions .
- Purification : Use column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (e.g., pet-ether) to isolate the final product .
- Yield Optimization : Monitor reaction progress via TLC (Rf value tracking) and adjust stoichiometry of reagents like triethylamine to suppress byproducts .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies protons and carbons in the oxadiazole ring (e.g., oxadiazole C-5 methylene at δ ~4.2 ppm) and acetamide NH/CO groups (δ ~2.0 ppm for CH3; δ ~8.5 ppm for NH) .
- 2D NMR (HSQC, HMBC) resolves ambiguities in overlapping signals, such as distinguishing between oxadiazole and adjacent methylene groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete purification .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Screening : Use broth microdilution (MIC against S. aureus or E. coli) to evaluate oxadiazole-driven membrane disruption .
- Enzyme Inhibition : Test acetylcholinesterase or lipoxygenase inhibition via spectrophotometric assays (e.g., Ellman’s method) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to identify IC50 values, with comparisons to structurally related compounds .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole core synthesis under conflicting literature conditions?
- Methodological Answer :
- Condition Screening : Use a Design of Experiments (DoE) approach to test variables:
- Temperature : 80–120°C for nitrile-amide cyclization, balancing reaction rate and decomposition .
- Catalysts : Compare HCl vs. polyphosphoric acid for cyclization efficiency .
- Byproduct Analysis : LC-MS to identify side products (e.g., uncyclized intermediates) and adjust reagent ratios (e.g., excess nitrile precursor) .
Q. How to resolve contradictions in spectral data (e.g., unexpected downfield shifts in NMR)?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding impacts on NH or oxadiazole protons .
- Tautomeric equilibria : Use variable-temperature NMR to detect oxadiazole ↔ open-chain thiosemicarbazone interconversion, which may cause signal splitting .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: methanol/water) and analyzing dihedral angles between oxadiazole and acetamide groups .
Q. What strategies are used to elucidate the mechanism of action for this compound in enzyme inhibition?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions between the oxadiazole moiety and enzyme active sites (e.g., COX-2 or EGFR kinases) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying substrate concentrations .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify key residues interacting with the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
